Ethyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamothioyl}amino)benzoate is a complex organic compound featuring a benzoate ester linked to a pyrrolidinone moiety through a thiourea linkage
Preparation Methods
The synthesis of Ethyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamothioyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiourea Linkage Formation: The thiourea linkage is formed by reacting the pyrrolidinone derivative with an isothiocyanate compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamothioyl}amino)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiourea moieties, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamothioyl}amino)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety may mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiourea linkage could also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar compounds to Ethyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamothioyl}amino)benzoate include:
Ethyl 4-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl}amino)benzoate: This compound has a similar structure but with slight variations in the substituents.
Ethyl 4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)benzoate: This compound features a morpholine ring instead of the pyrrolidinone moiety, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[3-(2-oxopyrrolidin-1-yl)propylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-23-16(22)13-6-8-14(9-7-13)19-17(24)18-10-4-12-20-11-3-5-15(20)21/h6-9H,2-5,10-12H2,1H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJBMKLUDSRCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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